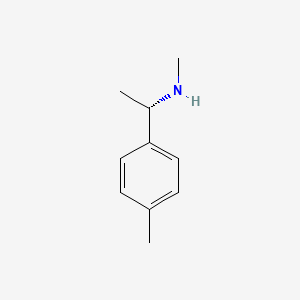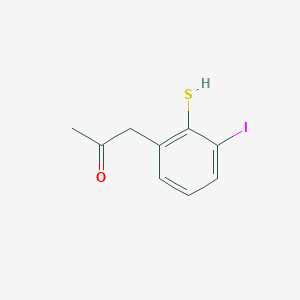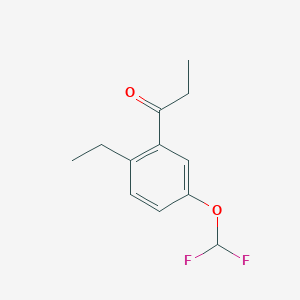
(S)-N-Methyl-1-(P-tolyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-Methyl-1-(P-tolyl)ethan-1-amine is a chiral amine compound with the molecular formula C10H15N. It is an enantiomer of N-Methyl-1-(P-tolyl)ethan-1-amine, characterized by the presence of a methyl group attached to the nitrogen atom and a p-tolyl group attached to the ethanamine backbone. This compound is of significant interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1-(P-tolyl)ethan-1-amine can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral auxiliaries or catalysts. For instance, the use of transaminases offers an environmentally friendly and efficient method for the synthesis of enantiopure amines. In this method, prochiral ketones are converted to the desired amine using immobilized whole-cell biocatalysts with ®-transaminase activity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The process is optimized to achieve high enantioselectivity and yield, ensuring the production of the desired enantiomer with minimal impurities. The reaction conditions are carefully controlled to maintain the stability and activity of the catalysts, resulting in an efficient and cost-effective production process .
Análisis De Reacciones Químicas
Types of Reactions
(S)-N-Methyl-1-(P-tolyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound to its corresponding secondary amine.
Substitution: The amine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(S)-N-Methyl-1-(P-tolyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of (S)-N-Methyl-1-(P-tolyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-1-(P-tolyl)ethan-1-amine: The racemic mixture of the compound.
1-(P-tolyl)ethan-1-amine: Lacks the methyl group on the nitrogen atom.
2-(P-tolyl)ethylamine: Differs in the position of the amine group on the carbon chain.
Uniqueness
(S)-N-Methyl-1-(P-tolyl)ethan-1-amine is unique due to its chiral nature, which imparts specific stereochemical properties and biological activity. The enantiomeric purity of the compound is crucial for its effectiveness in various applications, particularly in medicinal chemistry, where the (S)-enantiomer may exhibit different pharmacological properties compared to the ®-enantiomer .
Propiedades
Número CAS |
20218-53-5 |
|---|---|
Fórmula molecular |
C10H15N |
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
(1S)-N-methyl-1-(4-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15N/c1-8-4-6-10(7-5-8)9(2)11-3/h4-7,9,11H,1-3H3/t9-/m0/s1 |
Clave InChI |
WUFPPWANSBKANN-VIFPVBQESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)[C@H](C)NC |
SMILES canónico |
CC1=CC=C(C=C1)C(C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL acetate](/img/structure/B14036069.png)


![(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate](/img/structure/B14036082.png)








